molecular formula C17H16ClNO7 B13743403 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid

3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid

Cat. No.: B13743403
M. Wt: 381.8 g/mol
InChI Key: KMNKBDQZBZDJPH-UHFFFAOYSA-N
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Description

3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid is a complex organic compound with the molecular formula C17H16ClNO7 and a molecular weight of 381.764 g/mol. This compound is characterized by its unique structure, which includes a chromenone core, a butanoyloxy group, and a formamido propanoic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the chromenone core or other functional groups.

    Substitution: The chlorine atom in the chromenone core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromenone core.

Scientific Research Applications

3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, modulating their activity. The butanoyloxy and formamido groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid include other chromenone derivatives with different substituents, such as:

  • 3-{[7-(methoxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid
  • 3-{[7-(ethoxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClNO7

Molecular Weight

381.8 g/mol

IUPAC Name

3-[(7-butanoyloxy-6-chloro-2-oxochromene-3-carbonyl)amino]propanoic acid

InChI

InChI=1S/C17H16ClNO7/c1-2-3-15(22)25-13-8-12-9(7-11(13)18)6-10(17(24)26-12)16(23)19-5-4-14(20)21/h6-8H,2-5H2,1H3,(H,19,23)(H,20,21)

InChI Key

KMNKBDQZBZDJPH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)NCCC(=O)O)Cl

Origin of Product

United States

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